6-Ethyl-4-methyl-2(1H)-quinolinone

Description

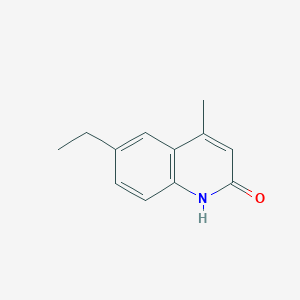

6-Ethyl-4-methyl-2(1H)-quinolinone (CAS: 51592-38-2) is a bicyclic heteroaromatic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Its structure consists of a quinolinone core (a fused benzene and pyridone ring) substituted with an ethyl group at the 6-position and a methyl group at the 4-position. Key features include:

- Hydrogen-bonding capacity: The lactam group at the 2-position allows hydrogen bonding, influencing solubility and reactivity.

- Lipophilicity: The ethyl and methyl substituents enhance hydrophobic interactions, making it relevant in drug design .

- Synthetic utility: Serves as a precursor for functionalized quinolinones via alkylation, halogenation, or nucleophilic substitution .

Properties

IUPAC Name |

6-ethyl-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYWBUOEUUZAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415976 | |

| Record name | 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51592-38-2 | |

| Record name | 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-2(1H)-quinolinone typically involves the condensation of appropriate aniline derivatives with β-ketoesters or β-diketones. One common method includes the reaction of N-ethylaniline with diethyl malonate in the presence of a catalyst such as polyphosphoric acid (PPA) . The reaction conditions usually involve heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinolinone to its corresponding quinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline derivatives.

Substitution: Substituted quinoline compounds with various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Quinolinones, including 6-Ethyl-4-methyl-2(1H)-quinolinone, are known for their significant antibacterial and antifungal activities. They primarily function by inhibiting key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This mechanism is crucial for the development of new antibiotics targeting resistant strains of bacteria.

Anticancer Potential : Recent studies have indicated that derivatives of quinolinones can exhibit anticancer properties. The ability to modify the structure of this compound allows for the exploration of various substitutions that could enhance its efficacy against cancer cells. For instance, compounds similar to this quinolinone have been explored for their ability to inhibit specific cancer-related proteins, such as BCL6, which is implicated in various malignancies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the precise control of substitution patterns on the quinoline ring. Various synthetic routes have been documented, including the use of Vilsmeier-Haack reactions and nucleophilic aromatic substitutions . These methods not only produce the desired compound but also facilitate the creation of derivatives with enhanced biological properties.

Antimicrobial Activity Assessment

A study focused on evaluating the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity Exploration

In another investigation, researchers synthesized derivatives of this compound to assess their activity against cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the compound's potential as a scaffold for designing novel anticancer agents .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methyl-2(1H)-quinolinone involves its interaction with various molecular targets and pathways:

Apoptosis Induction: The compound can activate cell apoptosis pathways, making it a potential anticancer agent.

Enzyme Inhibition: It may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.

Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinolinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Physicochemical Properties

| Property | This compound | 8-Methyl-4-sulfanylquinolin-2(1H)-one | 7-Hydroxy-2(1H)-quinolinone |

|---|---|---|---|

| LogP | ~2.5 | ~1.8 | ~1.2 |

| Solubility (mg/mL) | 0.1 (water) | 0.05 (water) | 2.5 (water) |

| Melting Point (°C) | 180–182 | >250 | >300 |

| Hydrogen Bond Acceptors | 1 | 2 | 2 |

Data derived from experimental and computational studies .

Biological Activity

6-Ethyl-4-methyl-2(1H)-quinolinone is a compound belonging to the class of quinolinones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound (CAS No. 13764-49-3) is characterized by a quinoline ring structure that contributes to its reactivity and biological properties. Quinolinones are noted for their roles in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

The biological activity of this compound primarily involves its interaction with various molecular targets:

- DNA Gyrase and Topoisomerases : Similar to other quinolone derivatives, this compound may inhibit bacterial DNA gyrase and topoisomerases, enzymes crucial for DNA replication. By stabilizing the DNA-enzyme complex, it prevents DNA repair and replication, leading to bacterial cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells, contributing to its antimicrobial effects. ROS accumulation is a significant factor in the lethality of quinolone antibiotics .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various pathogens:

- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. The IC50 values observed indicate significant cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Advanced Research Question

- Molecular docking : Models interactions with sigma receptors (PDB: 6DK1) or MAO-B (PDB: 2V5Z) to prioritize analogs .

- QSAR modeling : Correlates logP values (e.g., 2.8–3.5 for optimal blood-brain barrier penetration) with substituent polarity .

- Metabolic stability : CYP450 metabolism hotspots (e.g., position 6 ethyl group) can be blocked via fluorination or methylation .

How can contradictory antimicrobial data for quinolinone derivatives be resolved methodologically?

Advanced Research Question

Discrepancies in MIC values often arise from assay variability. Standardization steps include:

- Reference strains : Use ATCC strains (e.g., MRSA ATCC 33591) for consistency .

- Concentration gradients : Test 2-fold dilutions (1–128 µg/mL) to determine MIC₅₀/MIC₉₀ .

- Synergistic studies : Combine with β-lactams to assess potentiation effects (e.g., 22 µM MIC₅₀ against H. pylori) .

What crystallographic techniques validate the solid-state structure of this compound derivatives?

Advanced Research Question

- X-ray diffraction : Resolves dihedral angles between quinolinone and aryl substituents (e.g., 57.84° in chloro-dimethylquinolinone) .

- Intermolecular interactions : Hydrogen bonds (N–H⋯N, 2.8 Å) and π-π stacking (3.94 Å centroid distance) stabilize crystal packing .

- Thermal analysis : Melting points (e.g., 289–290°C in 4-hydroxy derivatives) correlate with purity .

How does linker length between quinolinone and dithiocarbamate moieties affect dual AChE/MAO-B inhibition?

Advanced Research Question

- Optimal chain length : A three-carbon linker balances AChE inhibition (IC₅₀ = 0.2 µM) and MAO-B selectivity (IC₅₀ = 0.8 µM) .

- Enzyme kinetics : Longer linkers (>5 carbons) reduce CAS (catalytic anionic site) binding due to steric hindrance .

- Molecular dynamics : Simulations show shorter linkers enhance rigidity, improving target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.